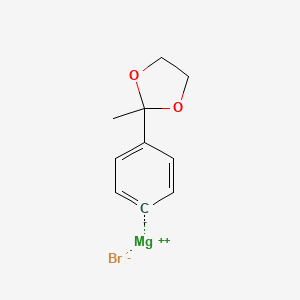

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO2 and is known for its reactivity and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)bromide with magnesium in the presence of anhydrous ether. The reaction typically requires a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere. The reaction is carried out under controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent .

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can displace halides from organic compounds.

Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. These intermediates can be further transformed into active pharmaceutical ingredients (APIs) with therapeutic properties .

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the manufacture of complex organic compounds .

Mecanismo De Acción

The mechanism of action of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparación Con Compuestos Similares

Similar Compounds

Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dioxolane ring.

(1,3-Dioxolan-2-ylmethyl)magnesium bromide: Similar structure but with different substitution patterns on the dioxolane ring.

Uniqueness

The uniqueness of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide lies in its dioxolane ring, which provides additional stability and reactivity compared to simpler Grignard reagents. This structural feature allows for more selective and efficient reactions in organic synthesis .

Actividad Biológica

As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide participates in nucleophilic addition reactions. The negatively charged carbon atom attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction pathway is crucial for synthesizing various bioactive compounds and pharmaceuticals.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 65 | Induction of apoptosis and G0/G1 arrest |

| HeLa (Cervical Cancer) | 5 | 70 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | 50 | Cell cycle arrest |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a targeted cancer therapy agent.

2. Antimicrobial Activity

The compound has also been investigated for its ability to combat antibiotic-resistant bacteria. A study indicated that it could reverse resistance mechanisms in Staphylococcus aureus strains by disrupting biofilm formation and enhancing the efficacy of conventional antibiotics. This suggests that derivatives of this compound may be useful in addressing antimicrobial resistance issues.

Case Study 1: Anticancer Properties

A study explored the effects of varying concentrations of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. The findings support further exploration into this compound's use as an anticancer agent.

Case Study 2: Antibiotic Resistance

Another research focused on the compound's ability to enhance the effectiveness of antibiotics against resistant strains of bacteria. The results showed that treatment with this compound significantly reduced biofilm formation, which is a major factor contributing to antibiotic resistance.

Comparative Analysis with Similar Compounds

The biological activity and applications of this compound can be compared with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | General organic synthesis | Lacks dioxolane ring |

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Moderate antimicrobial properties | Different substitution patterns |

The presence of the dioxolane ring in this compound enhances its stability and reactivity compared to simpler Grignard reagents, allowing for more selective reactions.

Propiedades

IUPAC Name |

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYHOYFXAIHRE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.